5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Overview
Description
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The presence of bromine, methyl, and trifluoromethyl groups in the structure of this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-2-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Palladium Catalysts: Used in coupling reactions, often in combination with phosphine ligands.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted pyrimidines, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. The bromine atom can also serve as a reactive site for further functionalization, allowing the compound to be tailored for specific targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methyl group present in 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine.
4-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromine atom.
Uniqueness
This compound is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which impart distinct chemical properties. The presence of these groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 241.02 g/mol. The presence of bromine and trifluoromethyl groups contributes to its unique reactivity and biological properties. The compound is characterized by a melting point that indicates stability at elevated temperatures, which is relevant for pharmaceutical formulations.
Biological Activity
1. Mechanism of Action
Research has indicated that compounds with trifluoromethyl groups, such as this compound, often exhibit enhanced lipophilicity, which can improve their bioavailability and interaction with biological targets . Specifically, this compound has been studied for its inhibitory effects on various enzymes and pathways relevant to diseases such as cancer.
2. Inhibition Studies
The compound has shown potential as an inhibitor of NTPDase activity, which plays a critical role in ATP and ADP hydrolysis in neuronal tissues. This inhibition can affect neurotransmission and energy metabolism, making it a candidate for further pharmacological studies.
Case Studies and Experimental Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition .
- Selectivity Profiles : Structure-activity relationship (SAR) studies have shown that modifications at the C-5 position significantly impact the selectivity and potency of kinase inhibition. Compounds similar to this compound have been optimized to enhance selectivity for specific cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Direct Halogenation : Bromination of 4-methylpyrimidine followed by trifluoromethylation using reagents like trifluoromethanesulfonic acid.
- Substitution Reactions : Utilizing nucleophilic substitution techniques to introduce the trifluoromethyl group at the desired position on the pyrimidine ring.
These synthetic routes allow researchers to explore various derivatives with potentially enhanced biological activities.
Comparative Analysis
Compound Name | IC50 (μM) | Target Enzyme/Pathway | Notes |
---|---|---|---|
This compound | 0.126 | CDK9/CDK2 | Strong anti-proliferative activity |
5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol | 0.87 | NTPDase | Inhibits ATP/ADP hydrolysis |
Trifluoromethyl pyrimidines | Varies | Various kinases | Potential for diverse therapeutic uses |
Properties
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c1-3-4(7)2-11-5(12-3)6(8,9)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWIDWXNZMPLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100767-04-1 | |
Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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